molecular formula C6H12FNO B1449563 3-Fluoro-3-(methoxymethyl)pyrrolidine CAS No. 1567070-60-3

3-Fluoro-3-(methoxymethyl)pyrrolidine

Cat. No.: B1449563
CAS No.: 1567070-60-3
M. Wt: 133.16 g/mol
InChI Key: BWWAJKNTOFNEJZ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methoxymethyl)pyrrolidine is an organic compound with the molecular formula C6H12FNO. It is a fluorinated analogue of the neurotransmitter gamma-aminobutyric acid (GABA).

Scientific Research Applications

3-Fluoro-3-(methoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly its role as a GABA analogue.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Its potential therapeutic applications await exploration in future studies . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrrolidine
  • 3-Methoxymethylpyrrolidine
  • Gamma-aminobutyric acid (GABA)

Uniqueness

3-Fluoro-3-(methoxymethyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAJKNTOFNEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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